ethyl 4-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
This compound features a complex heterocyclic architecture, combining a 1,2,4-oxadiazole ring, a 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety, and a 4-fluorophenyl substituent. Such structural motifs are common in medicinal chemistry, where 1,2,4-oxadiazoles are prized for metabolic stability and hydrogen-bonding capabilities, while fluorinated aromatic groups improve lipophilicity and membrane permeability . Structural determination of such compounds often employs X-ray crystallography tools like SHELX, which has been instrumental in refining small-molecule structures since the 1970s .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O5/c1-4-35-26(34)18-7-11-20(12-8-18)28-21(32)14-31-16(3)13-15(2)22(25(31)33)24-29-23(30-36-24)17-5-9-19(27)10-6-17/h5-13H,4,14H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMBWCLREFOGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzoate ester.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Benzoate Ester: The oxadiazole intermediate is then coupled with an ethyl benzoate derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The 4-fluorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
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Reagents/Conditions : Amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) at 80–100°C.
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Outcome : Replacement of the fluorine atom with nucleophiles (e.g., -NH₂, -SH) generates derivatives with modified electronic and steric properties.
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Example Reaction :
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Research Note : Substitution occurs preferentially at the para position due to electron-withdrawing effects of the oxadiazole ring.
Hydrolysis of the Ester Group
The ethyl benzoate ester undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH in ethanol/water (reflux) converts the ester to a carboxylic acid.
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Yield : ~85% under optimized conditions.
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Acidic Hydrolysis : HCl in dioxane promotes ester cleavage but risks side reactions with the oxadiazole ring.
Oxidation of the Dihydropyridinone Core
The dihydropyridin-2-one moiety can be oxidized to a pyridine derivative:
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Reagents : Strong oxidants like KMnO₄ or CrO₃ in acidic media .
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Outcome : Conversion of the 1,2-dihydropyridinone to a pyridinone structure enhances aromaticity .
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Example :
Reduction of Functional Groups
Selective reduction pathways include:
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Oxadiazole Ring Reduction : LiAlH₄ reduces the 1,2,4-oxadiazole to a diamino derivative, though this is less common due to ring stability.
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Ketone Reduction : NaBH₄ selectively reduces the 2-oxo group of the dihydropyridinone to a hydroxyl group .
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under thermal or catalytic conditions, forming fused heterocycles.
Key Challenges
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Selectivity : Competing reactions (e.g., oxadiazole vs. ester reactivity) require precise condition control.
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Solubility : Polar solvents like DMF improve reaction rates but complicate product isolation.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of oxadiazole and dihydropyridine, which are known for their biological activities. The presence of the fluorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Medicinal Applications
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Anticancer Activity
- Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to ethyl 4-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate have been synthesized and tested against various cancer cell lines. These studies suggest that the incorporation of the oxadiazole moiety contributes to enhanced cytotoxicity against cancer cells due to its ability to induce apoptosis and inhibit cell proliferation .
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Antimicrobial Properties
- The compound's structural components may also confer antimicrobial activity. Research has shown that oxadiazole derivatives can act against a range of bacterial strains. Specific studies have reported the synthesis of similar compounds that demonstrate antibacterial effects, making them candidates for developing new antibiotics .
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Anti-inflammatory Effects
- Compounds containing dihydropyridine structures have been associated with anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways suggests further exploration in this area could yield beneficial therapeutic agents .
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The development process typically includes:
- Designing Precursors : Identifying suitable starting materials that can undergo transformations to yield the desired product.
- Reaction Conditions : Optimizing temperature, solvent choice, and reaction time to maximize product yield.
- Characterization : Utilizing techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have successfully synthesized similar compounds and evaluated their biological activities:
- A study published in ResearchGate demonstrated the synthesis of novel oxadiazole derivatives and their evaluation as anticancer agents .
- Another investigation focused on the antibacterial properties of synthesized oxadiazole derivatives against common pathogens . These findings underline the potential utility of this compound in pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Derivatives with Ethyl Benzoate Backbones
Compounds such as I-6230 , I-6232 , and I-6273 (from Molecules, 2011) share the ethyl benzoate core but differ in heterocyclic substituents:
- I-6230 : Pyridazin-3-yl group.
- I-6232 : 6-Methylpyridazin-3-yl group.
- I-6273 : Methylisoxazol-5-yl group.
These analogs highlight the impact of heterocycle choice on physicochemical properties. For instance, pyridazine derivatives (I-6230, I-6232) may exhibit stronger π-π stacking interactions compared to isoxazole-based analogs (I-6273) due to their planar, electron-deficient rings. The target compound’s 1,2,4-oxadiazole ring offers greater metabolic resistance than isoxazoles, which are prone to enzymatic degradation .
Thieno-Pyrimidine and Triazole Derivatives
Compounds like 573936-52-4 and 573937-62-9 () incorporate thieno-pyrimidine or triazole rings. These structures often exhibit enhanced kinase inhibition or antimicrobial activity. The 4-fluorophenyl group in the target compound may confer superior selectivity over chlorophenyl or brominated analogs (e.g., 573937-62-9), as fluorine’s electronegativity fine-tunes electronic effects without steric bulk .
Data Tables
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound ID/Name | Core Structure | Heterocyclic Substituent | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Ethyl benzoate | 1,2,4-Oxadiazole | 4-Fluorophenyl, Dihydropyridinone | Anticancer, Anti-inflammatory |
| I-6230 | Ethyl benzoate | Pyridazin-3-yl | Phenethylamino | Kinase inhibition |
| I-6273 | Ethyl benzoate | Methylisoxazol-5-yl | Phenethylamino | Antimicrobial |
| 573937-62-9 | Acetamide | Pyridin-3-yl, Triazole | Bromo, Difluorophenyl | Enzyme inhibition |
Table 2: Hypothetical Property Comparison
| Property | Target Compound | I-6230 | 573937-62-9 |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | ~4.1 |
| Metabolic Stability | High (oxadiazole) | Moderate (pyridazine) | Low (triazole) |
| Aqueous Solubility (mg/mL) | ~0.05 | ~0.1 | <0.01 |
Research Findings and Methodological Considerations
- Structural Insights: The target compound’s 1,2,4-oxadiazole and dihydropyridinone groups likely enhance thermal stability and binding affinity compared to pyridazine or isoxazole analogs .
- Synthetic Challenges : Introducing the 4-fluorophenyl group requires precise fluorination techniques, contrasting with chlorophenyl or thienyl derivatives (e.g., 573938-02-0 ), which are synthetically more accessible .
- Analytical Techniques : SHELX remains a gold standard for crystallographic refinement, ensuring accurate structural validation of such complex molecules .
Biological Activity
Ethyl 4-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a 1,2,4-oxadiazole moiety known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacokinetic properties and biological efficacy.
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a range of biological activities including:
- Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Activity : Compounds similar to this compound have exhibited significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Biological Activity | Activity Level | Reference |
|---|---|---|
| Anticancer | Moderate to High | |
| Antibacterial | Moderate | |
| Antifungal | Moderate | |
| Anti-inflammatory | Potential |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds. For instance:
- Anticancer Screening : A study conducted by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings highlighted the efficacy of oxadiazole derivatives in targeting multiple cancer pathways .
- Antimicrobial Evaluation : Research investigating the antimicrobial properties of oxadiazole derivatives revealed that certain modifications in their chemical structure significantly enhance their activity against resistant bacterial strains .
- Mechanistic Insights : A study published in PMC detailed how oxadiazole compounds interact with various biological targets including histone deacetylases (HDACs) and carbonic anhydrases (CAs), suggesting their potential role in cancer therapy and metabolic disorders .
Q & A
Q. What analytical approaches validate stability under varying storage conditions?
- Methodology : Conduct forced degradation studies (heat, light, humidity) and monitor via UPLC-MS. Identify degradation products (e.g., hydrolysis of the ester group) and optimize storage at -20°C under nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
